![molecular formula C11H18O3 B14608740 Acetic acid;tricyclo[4.2.1.03,7]nonan-8-ol CAS No. 61009-96-9](/img/structure/B14608740.png)
Acetic acid;tricyclo[4.2.1.03,7]nonan-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;tricyclo[42103,7]nonan-8-ol is a complex organic compound characterized by its unique tricyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid;tricyclo[4.2.1.03,7]nonan-8-ol typically involves the solvolysis of nopyl toluene-p-sulfonate in acetic acid containing acetate ions. This reaction leads to the formation of 8,8-dimethyltricyclo[4.2.1.03,7]nonan-6-yl acetate, which is then further processed to obtain the desired compound . The reaction conditions often include low temperatures and specific reagents to ensure the correct formation of the tricyclic structure.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimized conditions for large-scale production. The use of specialized equipment and controlled environments would be essential to maintain the integrity of the compound during synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: Acetic acid;tricyclo[4.2.1.03,7]nonan-8-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups within the compound’s structure.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like N-chlorosuccinimide and reducing agents such as lithium aluminum hydride. The reaction conditions vary depending on the desired outcome, with temperature and solvent choice playing crucial roles .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions could produce alcohols or other reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Acetic acid;tricyclo[4.2.1.03,7]nonan-8-ol has several scientific research applications, particularly in the fields of chemistry and biology. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies . Additionally, its potential biological activity has led to investigations into its use as a precursor for pharmaceuticals and other biologically active molecules.
Wirkmechanismus
The mechanism of action of acetic acid;tricyclo[4.2.1.03,7]nonan-8-ol involves its interaction with various molecular targets and pathways. The compound’s tricyclic structure allows it to engage in complex interactions with enzymes and other biological molecules, potentially leading to significant biological effects . Detailed studies on its mechanism of action are ongoing, with a focus on understanding its full range of activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to acetic acid;tricyclo[4.2.1.03,7]nonan-8-ol include 5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxylic acid and other tricyclic nonane derivatives . These compounds share structural similarities but differ in their functional groups and specific chemical properties.
Uniqueness: What sets acetic acid;tricyclo[42103,7]nonan-8-ol apart is its specific tricyclic structure combined with the presence of an acetic acid moiety
Eigenschaften
CAS-Nummer |
61009-96-9 |
|---|---|
Molekularformel |
C11H18O3 |
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
acetic acid;tricyclo[4.2.1.03,7]nonan-8-ol |
InChI |
InChI=1S/C9H14O.C2H4O2/c10-9-7-3-5-1-2-6(4-7)8(5)9;1-2(3)4/h5-10H,1-4H2;1H3,(H,3,4) |
InChI-Schlüssel |
VBEIXMQOGTWJJG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C1CC2CC3CC1C2C3O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Phenyl-5-[(propan-2-yl)oxy]-1H-pyrazole-3-carbonyl chloride](/img/structure/B14608657.png)

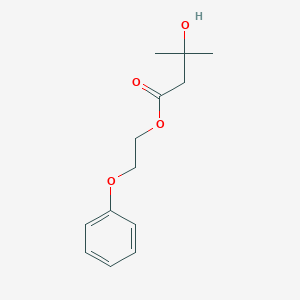
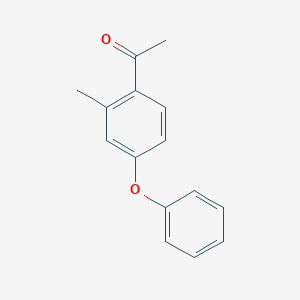
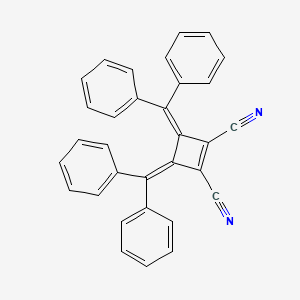
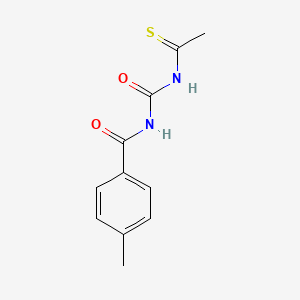

![N-[(4-Fluorophenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride](/img/structure/B14608700.png)


![5-[5-(4-methoxyphenyl)furan-2-yl]-2H-tetrazole](/img/structure/B14608715.png)
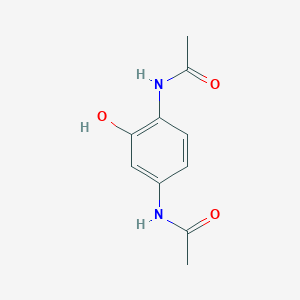
![1,2-Dimethylbicyclo[2.2.2]octane](/img/structure/B14608725.png)
![2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14608732.png)
